2-[4-(2-Bromoethoxy)phenyl]acetonitrile CAS 90844-74-9 properties
This guide provides a comprehensive technical analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical architectures, incl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical architectures, including Selective Estrogen Receptor Modulators (SERMs) and piperazine-based antihistamines.
CAS Registry Number: 90844-74-9
Chemical Formula: C
2-[4-(2-Bromoethoxy)phenyl]acetonitrile serves as a strategic "linker" scaffold in medicinal chemistry. Its value lies in its bifunctionality :
Electrophilic Alkyl Bromide: The bromoethoxy tail acts as a highly reactive site for S
2 nucleophilic substitution, typically with secondary amines (e.g., piperazines, morpholines).
Latent Nucleophile/Electrophile (Nitrile): The acetonitrile group is a masked carboxylic acid (via hydrolysis) or a phenethylamine precursor (via reduction), allowing for orthogonal elaboration of the phenyl core.
This compound is frequently employed to introduce the 4-(2-aminoethoxy)phenyl pharmacophore, a motif critical for improving the solubility and bioavailability of lipophilic drug cores (e.g., in kinase inhibitors or estrogen receptor ligands).
Chemical Properties & Characterization
The following data establishes the baseline for quality control and identification.
Physical Constants
Property
Value
Condition/Note
Appearance
White to Off-white Solid
Crystalline powder
Melting Point
53 – 54 °C
Sharp melting range indicates high purity
Boiling Point
~360 °C
Predicted at 760 mmHg
Density
1.43 ± 0.1 g/cm³
Predicted
Solubility
DCM, EtOAc, DMSO
Insoluble in water
Spectroscopic Signature (Expected)
H NMR (400 MHz, CDCl):
7.26 (d, J = 8.6 Hz, 2H, Ar-H ortho to CHCN)
6.90 (d, J = 8.6 Hz, 2H, Ar-H ortho to O-alk)
4.29 (t, J = 6.2 Hz, 2H, -OCHCHBr)
3.70 (s, 2H, Ar-CHCN)
3.64 (t, J = 6.2 Hz, 2H, -OCHCHBr)
IR Spectrum:
2250 cm (CN stretch, sharp)
1245 cm (Ar-O-C ether stretch)
Synthetic Pathway & Protocol
The synthesis relies on a controlled Williamson ether synthesis. The challenge is preventing the formation of the bis-alkylated dimer impurity, where one molecule of 1,2-dibromoethane reacts with two molecules of the phenol.
Reaction Scheme
Reactants: 4-Hydroxyphenylacetonitrile + 1,2-Dibromoethane
Reagents: K
CO (Base), Acetone or Acetonitrile (Solvent)
Mechanism: S2 Nucleophilic Substitution
Caption: S
2 synthesis pathway highlighting the critical competition between mono-alkylation (target) and bis-alkylation (impurity).
Optimized Experimental Protocol
Objective: Synthesize 10g of CAS 90844-74-9 with >98% purity.
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
CO) (10.4 g, 75.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
Alkylation (Critical Step): Add 1,2-Dibromoethane (21.1 g, 112.5 mmol, 3.0 eq) in a single portion.
Expert Insight: A large excess (3-5 eq) of dibromoethane is strictly required to statistically favor the attack of the phenoxide on a dibromide molecule over the attack on an already-formed product molecule. This suppresses dimer formation.
Reflux: Heat the mixture to reflux (80-82 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup:
Cool to room temperature and filter off inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
Note: 1,2-Dibromoethane is toxic; use a high-efficiency trap.
Purification: Dissolve the residue in EtOAc, wash with water and brine. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
Applications in Drug Development
This compound is a versatile intermediate for constructing Pharmacophore Linkers .
Key Reaction: Amination of the Alkyl Bromide
The primary utility is the displacement of the bromine atom by secondary amines. This reaction creates the "tail" structures found in many receptor antagonists.
Example Workflow: Synthesis of Piperazine Derivatives
Many antihistamines and antipsychotics feature a Phenyl-Piperazine motif linked to an aromatic core.
Caption: Workflow for converting the bromoethoxy scaffold into a bioactive piperazine intermediate.
Field-Proven Insight: Stability & Storage
Hydrolysis Risk: The nitrile group is stable under neutral conditions but will hydrolyze to the carboxylic acid (phenylacetic acid derivative) in the presence of strong acids or bases and moisture.
Light Sensitivity: Alkyl bromides can degrade over time with light exposure, liberating HBr which turns the solid yellow.
Recommendation: Store at 2–8 °C under inert gas (Argon/Nitrogen) in amber vials.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Acute Toxicant.
Lachrymator: Like many benzyl and alkyl halides, this compound can cause severe eye irritation and tearing. Handle strictly in a fume hood.
Skin Sensitizer: The alkyl bromide moiety is a potent alkylating agent. Double-gloving (Nitrile) is mandatory.
Waste Disposal: Excess 1,2-dibromoethane (from synthesis) is a known carcinogen and must be segregated into halogenated waste streams.
References
BenchChem. Synthesis of arylacetonitriles via nucleophilic substitution. Retrieved from .
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14191-95-8, 4-Hydroxyphenylacetonitrile. Retrieved from .
Sigma-Aldrich. Product Specification: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Retrieved from .
Organic Syntheses. Alkylation of Phenols: General Procedures. Org.[1][2] Synth. Coll. Vol. 3, p. 140. Retrieved from .
Technical Guide: Solubility Profiling & Handling of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
The following technical guide details the solubility profiling, handling protocols, and stability considerations for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile . Executive Summary 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, handling protocols, and stability considerations for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile .
Executive Summary
2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional organic intermediate characterized by a phenylacetonitrile core and a reactive bromoethoxy tail. Its dual functionality makes it a valuable precursor in medicinal chemistry (e.g., for introducing ethyl-linked pharmacophores) but also presents specific stability challenges in solution.
Primary Recommendation:DMSO (Dimethyl sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>50 mM) due to its high dielectric constant and ability to solvate the aromatic core.
Secondary Recommendation:Methanol is suitable for working solutions or LC-MS preparation but is not recommended for long-term storage due to the risk of solvolysis (nucleophilic substitution of the alkyl bromide).
Critical Hazard: The terminal alkyl bromide (-CH₂CH₂Br) is an electrophile. It is susceptible to hydrolysis and nucleophilic attack, particularly in protic solvents or in the presence of basic impurities.
Physicochemical Profile & Solubility Prediction
Understanding the molecular properties is essential for predicting solubility behavior where empirical data is batch-dependent.
Property
Value (Estimated/Theoretical)
Impact on Solubility
Molecular Weight
~240.1 g/mol
Moderate MW facilitates dissolution in organic solvents.
LogP (Octanol/Water)
~2.3 – 2.8
Moderately lipophilic. Poor water solubility; excellent affinity for DMSO.
H-Bond Donors
0
Lack of donors limits solubility in pure water.
H-Bond Acceptors
3 (Nitrile, Ether, Bromine)
Facilitates interaction with polar solvents like DMSO and Methanol.
Reactive Motif
Primary Alkyl Bromide
High Risk: Susceptible to Sₙ2 reactions.
Solvent Compatibility Analysis
A. Dimethyl Sulfoxide (DMSO)[1][2][3]
Solubility Capacity:High (>100 mg/mL typically).
Mechanism:[1][2][3][4] DMSO interacts via dipole-dipole forces with the nitrile group and π-π interactions with the phenyl ring.
Stability:Good (Short-to-Medium Term).
Caveat: While DMSO is aprotic, it accelerates Sₙ2 reactions. If the sample contains nucleophilic impurities (amines, water), degradation will be faster in DMSO than in non-polar solvents.
Application: Ideal for Cryo-stock storage (-20°C) and biological assay delivery.
B. Methanol (MeOH)[7][8]
Solubility Capacity:Moderate to High.
Mechanism:[1][2][4] Methanol solvates the ether and nitrile oxygens/nitrogens via hydrogen bonding.
Stability:Poor (Long Term).
Risk:[2][5][6]Methanolysis. Over time, the solvent (MeOH) can act as a nucleophile, displacing the bromine to form the methoxy analog:
Application: Suitable for immediate analytical use (HPLC/LC-MS) or short-term synthesis steps. Do not store stocks in Methanol.
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Purpose: Create a stable, high-concentration master stock for biological assays or synthesis.
Calculate Mass: Determine the mass required for 50 mM.
Formula:
Example: For 10 mL of 50 mM stock:
.
Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though DMSO-compatible polypropylene is acceptable).
Solvent Addition: Add fresh, anhydrous DMSO .
Note: DMSO is hygroscopic. Water absorption reduces solubility and promotes hydrolysis of the nitrile/bromide.
Dissolution: Vortex for 30–60 seconds.
Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes. Do not overheat (>40°C) to prevent degradation.
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C or -80°C.
2-[4-(2-Bromoethoxy)phenyl]acetonitrile molecular weight and formula
The following technical guide provides an in-depth characterization of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate in medicinal chemistry used for synthesizing beta-blockers, radioligands, and GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth characterization of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate in medicinal chemistry used for synthesizing beta-blockers, radioligands, and GPCR modulators.
Executive Summary & Physicochemical Profile
2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional building block characterized by a reactive alkyl bromide and a nitrile group. This dual functionality allows for divergent synthetic pathways: the bromide serves as an electrophile for nucleophilic substitution (typically with amines), while the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.
Low-melting solid or viscous oil (dependent on purity)
Solubility
Soluble in DCM, Ethyl Acetate, Acetonitrile; Insoluble in Water
Elemental Analysis (Calculated)
Carbon: 50.02%
Hydrogen: 4.20%
Bromine: 33.28%
Nitrogen: 5.83%
Oxygen: 6.66%
Synthetic Pathways & Mechanism
The industrial standard for synthesizing this compound utilizes a Williamson Ether Synthesis . This route is preferred due to the availability of the precursor (4-hydroxybenzyl cyanide) and the high atom economy of the alkylation.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxyphenylacetonitrile) on 1,2-dibromoethane. To minimize dimerization (where one dibromoethane molecule reacts with two phenol molecules), the alkylating agent is typically used in excess.
Figure 1: SN2 Mechanism for the alkylation of 4-hydroxyphenylacetonitrile.
Detailed Experimental Protocol
Objective: Synthesis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (10g scale).
Reagent Preparation:
Charge a 250 mL round-bottom flask with 4-hydroxyphenylacetonitrile (10.0 g, 75.1 mmol).
Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, 2.0 eq) as a finely ground powder.
Suspend in Acetonitrile (ACN) or Acetone (100 mL). Note: ACN provides higher reflux temps and faster kinetics.
Alkylation:
Add 1,2-Dibromoethane (28.2 g, 150 mmol, 2.0 eq) in a single portion. Crucial: Excess bromide prevents the formation of the bis-phenoxy dimer.
Heat the mixture to reflux (approx. 80-82°C for ACN) with vigorous magnetic stirring.
Monitor: Check via TLC (Hexane:EtOAc 3:1) or HPLC after 4 hours. The starting phenol (Rf ~0.2) should disappear, yielding the less polar product (Rf ~0.5).
Work-up:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
Purification:
Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
Crystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Quality Control & Analytics
To ensure the material is suitable for downstream medicinal chemistry, the following specifications must be met.
This molecule acts as a "bifunctional linker." The bromo-group allows for the attachment of diverse amines (creating the pharmacophore tail), while the nitrile group serves as a "masked" amine or acid.
Strategic Utility
GPCR Ligands: The Ph-O-CH2-CH2-N motif is ubiquitous in beta-blockers and serotonergic ligands. This intermediate allows for the late-stage introduction of the "head group" (the phenylacetonitrile moiety).
Radiochemistry: The nitrile can be reduced to a primary amine, which is then conjugated with chelators (e.g., NOTA/DOTA) for PET imaging agents targeting receptors expressed on tumors.
Figure 2: Divergent synthetic utility in drug development.
Safety & Handling
Hazard Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Specific Warning: As an alkyl bromide, this compound is a potential alkylating agent. It should be handled as a potential mutagen.
Storage:
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Protect from light to prevent debromination or discoloration.
References
PubChem Compound Summary. (2025). 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9). National Library of Medicine. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxyphenylacetonitrile (Precursor). Merck KGaA. Link
Exploratory
An In-depth Technical Guide to 2-[4-(2-Bromoethoxy)phenyl]acetonitrile: Synthesis, Sourcing, and Application
Executive Summary: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional organic intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional organic intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a reactive terminal bromide and a versatile nitrile group on a phenylacetonitrile scaffold, positions it as a valuable building block for the synthesis of complex molecules and novel chemical entities. This guide provides a comprehensive overview of its synthesis via Williamson etherification, an analysis of its commercial availability and pricing, a detailed experimental protocol, and a discussion of its applications and safety considerations, tailored for researchers and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient discovery of new therapeutic agents. Phenylacetonitrile derivatives are a well-established class of precursors, serving as foundational scaffolds for a wide array of pharmaceuticals, including antimalarial and antidepressant drugs. The subject of this guide, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, emerges as a particularly strategic intermediate. It combines the latent reactivity of the cyanomethyl group with a bromoethoxy side chain, creating a bifunctional linker ideal for introducing specific pharmacophoric elements or for constructing more elaborate molecular frameworks. The terminal bromide provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized in the construction of various heterocyclic systems.[1] This dual reactivity makes it a powerful tool for library synthesis and lead optimization in drug discovery programs.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key identifiers and properties of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile are summarized below.
The most direct and industrially scalable route for the preparation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is the Williamson ether synthesis. This method involves the O-alkylation of a phenolic precursor with a suitable alkylating agent.
Synthetic Strategy
The synthesis commences with the commercially available starting material, 4-hydroxyphenylacetonitrile. This precursor is reacted with an excess of 1,2-dibromoethane in the presence of a base. The phenolic hydroxyl group is significantly more acidic than the α-protons of the acetonitrile group, ensuring high regioselectivity for O-alkylation under appropriate basic conditions. Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-alkylated byproduct, where a single molecule of 4-hydroxyphenylacetonitrile reacts at both ends of the dibromoethane linker.
Mechanism and Rationale
The reaction proceeds via a classic SN2 mechanism.
Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), deprotonates the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form a more nucleophilic phenoxide ion. The choice of a moderately weak inorganic base is critical; stronger bases like sodium hydride could potentially deprotonate the α-carbon, leading to undesired C-alkylation or side reactions.[3]
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack displaces a bromide ion as the leaving group, forming the desired ether linkage.
Solvent Choice: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF). These solvents are effective at solvating the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. Acetonitrile is often preferred as it can lead to cleaner reactions and easier workup.[3]
Application Note: Optimized Nucleophilic Substitution of Bromoethoxy Groups with Piperidine
Executive Summary The installation of a piperidinoethoxy moiety ( ) is a critical transformation in medicinal chemistry, serving as a pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and va...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The installation of a piperidinoethoxy moiety (
) is a critical transformation in medicinal chemistry, serving as a pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various GPCR ligands. This application note details a robust protocol for the alkylation of piperidine using 1-(2-bromoethoxy) derivatives.
Unlike generic textbook procedures, this guide addresses the specific challenges of this reaction: quaternization side-products , elimination competition (
) , and purification bottlenecks . We present a self-validating acid-base workup strategy that eliminates the need for chromatography in 90% of cases.
Mechanistic Insight & Reaction Design
The Chemical Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
). Piperidine, a secondary cyclic amine, acts as the nucleophile attacking the -carbon of the bromoethoxy chain.
Key Mechanistic Considerations:
Nucleophilicity vs. Basicity: Piperidine is a strong nucleophile (
of conjugate acid ). However, it is also a base. If the substrate is sterically hindered or the temperature is too high, elimination (forming a vinyl ether) becomes a competing pathway.
The Quaternization Trap: The product (a tertiary amine) is often more nucleophilic than the starting secondary amine due to inductive donation from the alkyl chain. If the alkyl bromide is present in excess, the product will react again to form an irreversible quaternary ammonium salt. Control Measure: Always use a slight excess of piperidine, never the alkyl halide.
Reaction Visualization
The following diagram illustrates the reaction logic and potential divergence points.
Figure 1: Mechanistic pathway showing the desired
route and potential pitfalls (Quaternization and Elimination).
Experimental Protocols
Method A: The "Finkelstein-Accelerated" Protocol (Recommended)
This method utilizes Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures, suppressing elimination side products.
Reagents:
Substrate: 1-(2-bromoethoxy)arene (1.0 equiv)
Nucleophile: Piperidine (1.2 – 1.5 equiv)
Base:
(Anhydrous, granular) (2.0 equiv)
Catalyst: Potassium Iodide (KI) (0.1 equiv)
Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
).
Solvation: Dissolve 1.0 equiv of the bromoethoxy substrate in MeCN (0.2 M concentration).
Activation: Add 2.0 equiv of
and 0.1 equiv of KI. Stir for 10 minutes at room temperature. Note: The solution may yellow slightly due to trace , which is normal.
Addition: Add 1.2 equiv of Piperidine dropwise via syringe.
Reaction: Heat to 60°C (oil bath temperature). Monitor by TLC or LCMS.[1]
Standard conversion time: 4–6 hours.
Quench: Cool to room temperature. Filter off the inorganic solids (
, , ) through a Celite pad. Rinse the pad with Ethyl Acetate.
Method B: High-Throughput / Industrial (DMF)
For substrates with poor solubility in MeCN or large-scale batches where reactor volume is limited.
Solvent: DMF (Dimethylformamide).
Conditions: Stir at Room Temperature for 12–18 hours.
Advantage: Higher dielectric constant accelerates
without heat.
Disadvantage: Aqueous workup is more tedious due to DMF miscibility with water.
The Self-Validating Workup (Acid-Base Extraction)
Crucial Step: Do not simply evaporate and column. The basicity of the product allows for a chemical purification that removes non-basic impurities (unreacted bromide, vinyl ether) without chromatography.
Figure 2: Acid-Base purification workflow. This method isolates the product based on its pKa, ensuring high purity.
Protocol:
Dissolve the crude residue in Ethyl Acetate (EtOAc).
Acid Extraction: Wash the organic phase twice with 1M HCl .
Validation: The product (amine) protonates and moves to the aqueous layer. The unreacted alkyl bromide (neutral) stays in the EtOAc.
Separation: Discard the organic layer (or keep for recovery of starting material).
Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
Final Extraction: Extract the aqueous mixture 3x with DCM (Dichloromethane).
Drying: Dry over
, filter, and concentrate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Elimination dominating
Lower temperature (RT); Switch solvent to Acetone; Ensure anhydrous conditions.
Quaternary Salt Formation
Alkyl halide in excess
Ensure Piperidine is added last or is in excess (1.5 eq).
Sluggish Reaction
Poor leaving group (Br)
Add 0.5 eq NaI or KI (Finkelstein conditions).
Emulsion during Workup
Amphiphilic product
Use brine during extraction; Filter biphasic mixture through Celite.
Safety & Compliance
Piperidine: Toxic by inhalation and flammable. It is a List II Chemical (DEA, USA) due to its use in the synthesis of PCP and Fentanyl analogs. Ensure accurate inventory logging and use only for authorized research.
Alkyl Bromides: Potent alkylating agents. Suspected carcinogens. Handle in a fume hood.
Waste: Aqueous layers from the workup contain piperidine salts and must be treated as basic organic waste.
References
BenchChem. (2025).[1][2] General Procedure for N-Alkylation of Piperidine. Retrieved from
Jordan, V. C., et al. (2014). Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene. Taylor & Francis Group.[3] Retrieved from
Protocol for reducing nitrile to primary amine in phenylacetonitrile derivatives
Application Note: High-Fidelity Reduction of Phenylacetonitrile Derivatives to Phenethylamines Executive Summary & Strategic Context The reduction of phenylacetonitrile ( ) to phenethylamine ( ) is a cornerstone transfor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Reduction of Phenylacetonitrile Derivatives to Phenethylamines
Executive Summary & Strategic Context
The reduction of phenylacetonitrile (
) to phenethylamine () is a cornerstone transformation in the synthesis of CNS-active pharmaceutical ingredients (e.g., dopamine analogs, isoquinolines). While theoretically simple, this reaction is notorious in drug development for a specific failure mode: the formation of secondary amine dimers ().
This guide presents two distinct, high-reliability protocols designed to suppress dimerization:
The "Smart Bench" Method (Nickel Boride): A mild, ambient-pressure protocol ideal for medicinal chemistry and predominantly halide-tolerant.
The "Process Scale" Method (Catalytic Hydrogenation): A high-throughput protocol using Raney Nickel and Ammonia, optimized for kilogram-scale batches.
Mechanistic Insight: The "Dimerization Trap"
To control the reaction, one must understand the enemy. The reduction of a nitrile does not proceed directly to the amine; it passes through a reactive imine intermediate .
The Failure Pathway:
As the primary amine product accumulates, it becomes a nucleophile. It attacks the transient imine intermediate, forming a gem-diamine, which collapses into a secondary imine and is subsequently reduced to the secondary amine (dimer).[1]
Mitigation Strategy:
Kinetic Control: Rapidly reduce the imine to the amine before it can couple.
Thermodynamic/Competitive Control: Introduce a "trap" (e.g.,
) or a competitive nucleophile (excess ) to block the amine-imine coupling.
Figure 1: The bifurcation of nitrile reduction pathways. The red dashed line represents the critical failure mode causing dimerization.
Protocol A: The "Smart Bench" Method (Nickel Boride)
Best For: Small to mid-scale (100 mg to 50 g), functional group compatibility, and avoiding high-pressure reactors.
Mechanism: In situ generation of Nickel Boride (
), a potent hydrogenation catalyst, using Sodium Borohydride () and Nickel Chloride ().
Setup: Flame-dry a 2-neck round bottom flask. Add a magnetic stir bar and purge with Nitrogen (
).
Solvation: Dissolve the Nitrile (1.0 equiv) and
(0.1 equiv) in dry Methanol. The solution will be green.
Note: If using the "Trapping Strategy" to guarantee purity, add
(2.0 equiv) at this stage. This immediately protects the forming amine, rendering it non-nucleophilic and 100% preventing dimerization [1].
Reduction (The Exotherm): Cool the mixture to
in an ice bath.
Addition: Add
(7.0 equiv) portion-wise over 30 minutes.
Visual Cue: The solution will turn black immediately (formation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and evolve gas (). Vigorous bubbling is normal; ensure adequate venting.
Reaction: Allow the mixture to warm to room temperature. Stir for 3–12 hours.
Monitoring: TLC will show the disappearance of the nitrile spot. If the reaction stalls, add a second portion of
(0.1 equiv) followed by (1.0 equiv).
Quench: Cool back to
. Add Diethylenetriamine (1.0 equiv relative to Ni) or saturated . This complexes the Nickel and breaks down boron complexes.
Workup: Filter the black suspension through a Celite pad (Caution: Do not let the black solid dry out completely on the filter; keep wet with solvent to prevent pyrophoric ignition). Concentrate the filtrate.
Protocol B: The "Process Scale" Method (Raney Ni Hydrogenation)
Best For: Scale-up (>50 g), cost-efficiency, and atom economy.
Mechanism: Heterogeneous catalysis using activated sponge nickel.
Critical Reagents & Stoichiometry
Component
Specification
Role
Catalyst
Raney® Nickel (slurry in water)
Surface Catalyst (Load 10-20 wt%)
Hydrogen
Gas
50–60 psi (Parr Shaker) or Balloon (slow)
Additive
Ammonia () in Methanol (7N)
Crucial: Suppresses secondary amine
Solvent
Methanol
0.2 – 0.5 M
Step-by-Step Methodology
Catalyst Preparation (Safety Critical):
Raney Nickel is stored as a slurry in water. NEVER let it dry; it will ignite in air.
Wash the catalyst: Decant the water and wash 3x with absolute Ethanol or Methanol to remove water.
Loading: Transfer the catalyst slurry into the hydrogenation vessel (Parr bomb or autoclave).
Substrate Addition: Add the Nitrile dissolved in 7N Methanolic Ammonia .
Why Ammonia? The excess
saturates the catalyst surface and shifts the equilibrium from the secondary imine back to the primary amine [2].
Pressurization:
Purge the vessel 3x with
, then 3x with .
Pressurize to 50–60 psi (3–4 bar) .
Reaction: Agitate (shake or stir) at room temperature.
Optimization: If the substrate is sterically hindered, heat to
.
Workup:
Depressurize and purge with
.
Filter through Celite under an inert blanket (Argon/Nitrogen) if possible.
Wash the filter cake with Methanol.
Disposal: Immediately quench the filter cake with dilute HCl or store under water in a waste container designated for pyrophorics.
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for the Nickel Boride reduction. Note the iterative loop for incomplete reactions.
Troubleshooting & Quality Control
Observation
Diagnosis
Corrective Action
Low Yield / Stalled Rxn
Catalyst poisoning (often by halides or sulfur).
Add fresh and . Ensure solvent is dry.
Secondary Amine Present
Insufficient trapping or low pressure.
Protocol A: Use .[3] Protocol B: Increase or pressure.
Green Solution turns Clear
Borohydride decomposed before reducing Ni.
Add after is fully dissolved.
Product is stuck in salts
Boron-Amine complex formation.
Perform an acidic workup (HCl) to break the complex, then basify () to extract.
Safety Directives (Critical)
Cyanide Hazard: Although the nitrile group is being reduced, phenylacetonitrile derivatives can metabolize to release cyanide if ingested or absorbed. Handle in a fume hood.
Pyrophoric Catalyst: Nickel Boride and Raney Nickel are pyrophoric when dry.
Rule: Never pull air through the filter cake for more than a few seconds.
Disposal: Quench filter papers/celite in a beaker of water immediately after filtration.
Hydrogen Gas: Both methods generate
. Ensure no ignition sources are near the reaction vessel.
References
Caddick, S., et al. (2003).[3] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters. (Note: Describes the NiCl2/NaBH4 + Boc2O strategy).
Robinson, J. C., & Snyder, H. R. (1941). "beta-Phenylethylamine."[5] Organic Syntheses, Coll.[5] Vol. 1, p.107.[5] (Classic Raney Ni + Ammonia protocol).
Wu, B., et al. (2008). "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[6] Arkivoc.
Application Note: Synthesis of Functionalized Benzofuran Derivatives via 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Tethering
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pharmacologically active benzofuran derivatives. The subject molecule, 2-[4-(2-Bromoethoxy)phenyl]acetonit...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pharmacologically active benzofuran derivatives.
The subject molecule, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (also referred to as 4-(2-bromoethoxy)phenylacetonitrile), acts as a specialized bifunctional linker . Unlike precursors that cyclize to form the benzofuran core (such as o-hydroxyalkynes), this molecule is typically employed to functionalize existing benzofuran scaffolds. It introduces a p-cyanomethyl-phenoxy-ethyl moiety, a pharmacophore often associated with SERMs (Selective Estrogen Receptor Modulators) and CNS-active agents, serving as a masked phenethylamine or phenylacetic acid derivative.
Part 1: Strategic Overview & Causality
The Role of the Starting Material
In medicinal chemistry, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 115271-04-6) is a high-value building block due to its dual reactivity:
Electrophilic Site (Alkyl Bromide): The primary reactive site for
coupling with nucleophilic benzofuran cores (e.g., hydroxybenzofurans).
Latent Functional Group (Nitrile): A versatile handle that survives the initial coupling but can be subsequently transformed into:
Primary Amines: Via reduction (e.g.,
, ), creating phenethylamine analogs common in antidepressants.
Carboxylic Acids: Via hydrolysis, creating anti-inflammatory pharmacophores.
Amides/Tetrazoles: For bioisosteric replacement studies.
Synthetic Pathway Logic
The synthesis of benzofuran derivatives from this starting material generally follows a Convergent Synthesis strategy. The benzofuran core is synthesized separately (or purchased) and then coupled to the linker. This approach is superior to linear synthesis because it allows for the late-stage diversification of the benzofuran scaffold.
Key Mechanistic Pathway:
Step 1: Activation: Deprotonation of the hydroxybenzofuran to generate a phenoxide nucleophile.
Step 2: Coupling (
): Nucleophilic attack of the benzofuran-phenoxide on the alkyl bromide of the starting material.
Step 3: Derivatization: Transformation of the nitrile group.
Part 2: Experimental Protocols
Protocol A: Preparation of the Benzofuran Scaffold (Coupling Reaction)
Objective: Synthesize 5-{2-[4-(cyanomethyl)phenoxy]ethoxy}benzofuran (Generic Structure) via Williamson Ether Synthesis.
Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
, Gradient 0-20% EtOAc in Hexane).
Protocol B: Transformation of the Nitrile to Phenethylamine (Reduction)
Objective: Convert the nitrile-linked benzofuran into a bioactive amine derivative.
Reagents:
Substrate: Nitrile-benzofuran intermediate (from Protocol A)
Reducing Agent: Borane-THF complex (
) or
Solvent: Anhydrous THF
Methodology:
Dissolve the nitrile intermediate in anhydrous THF under
. Cool to .
Add
(1M solution, 3.0 equiv) dropwise.
Caution: Exothermic reaction; evolution of gas.
Allow to warm to room temperature, then reflux for 2 hours.
Quench: Cool to
. Carefully add Methanol followed by to hydrolyze the borane-amine complex.
Reflux the acidic mixture for 1 hour to cleave the boron-nitrogen bond.
Basify with
and extract with DCM.
Part 3: Visualization & Data
Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis logic, highlighting the coupling of the benzofuran core with the linker and subsequent divergence.
Caption: Figure 1: Convergent synthesis pathway utilizing 2-[4-(2-Bromoethoxy)phenyl]acetonitrile to generate diverse benzofuran pharmacophores.
Troubleshooting Guide (Self-Validating System)
Issue
Observation
Root Cause
Corrective Action
Low Yield (Coupling)
Significant starting material (SM) remains on TLC.
Incomplete deprotonation or "Clumping" of salts.
Ensure is finely ground. Increase "aging" time. Add 18-crown-6 ether as a phase transfer catalyst.
Side Product Formation
New spot with slightly higher Rf than product.
C-alkylation (minor) or elimination of HBr from linker.
Lower reaction temperature to . Ensure anhydrous conditions to prevent hydrolysis of the bromide.
Incomplete Reduction
Intermediate amine-borane complex persists.
Insufficient hydrolysis of the B-N bond.
Ensure the acid reflux step (Step 5 in Protocol B) is vigorous and sufficiently long (min 1 hr).
Application Note: Using 2-[4-(2-Bromoethoxy)phenyl]acetonitrile as a Precursor for Oct3/4 Inducers
Executive Summary 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) is a specialized chemical intermediate used in the synthesis of small-molecule Oct3/4 inducers . These small molecules, often referred to as O4I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) is a specialized chemical intermediate used in the synthesis of small-molecule Oct3/4 inducers . These small molecules, often referred to as O4Is (Oct4-Inducing Compounds) , are critical tools in regenerative medicine and stem cell biology. They enable the chemical reprogramming of somatic cells into induced Pluripotent Stem Cells (iPSCs) by replacing or enhancing the activity of the transcription factor Oct4 (POU5F1).
This Application Note provides a comprehensive guide for researchers to:
Synthesize active Oct3/4 inducers from this bromide precursor via nucleophilic substitution.
Validate the biological activity of the synthesized compounds using reporter assays and gene expression analysis.
Understand the mechanistic pathways involved in chemically induced pluripotency.
Scientific Background & Mechanism
The Role of Oct3/4 in Pluripotency
Oct3/4 is the "gatekeeper" of pluripotency.[1][2] Its precise expression level is essential for maintaining the self-renewal of Embryonic Stem Cells (ESCs) and for reprogramming somatic cells. While viral vectors (e.g., retroviruses encoding Oct4, Sox2, Klf4, c-Myc) are traditionally used for reprogramming, they pose risks of mutagenesis. Small molecules that can induce endogenous Oct4 expression offer a safer, non-integrating alternative.
Chemical Logic of the Precursor
The compound 2-[4-(2-Bromoethoxy)phenyl]acetonitrile contains two distinct functional motifs:
Phenylacetonitrile Core: A scaffold found in several bioactive compounds (e.g., O4I1) that modulates chromatin structure or signaling pathways associated with pluripotency.
Bromoethoxy Tail: A highly reactive alkylating handle. This electrophilic site allows for the attachment of diverse amine "head groups" (e.g., morpholine, piperidine, substituted anilines) to optimize solubility, bioavailability, and binding affinity to cellular targets.
Mechanism of Action (O4I Series)
Compounds derived from this scaffold (such as O4I1 and its analogs) function by:
Transcriptional Activation: Directly stimulating the Oct4 and Nanog promoters.
Epigenetic Modulation: Some analogs inhibit histone demethylases (e.g., KDM5A), leading to increased H3K4me3 marks at pluripotency gene promoters, thereby maintaining an open chromatin state.
Protocol A: Chemical Synthesis of Oct3/4 Inducers
Objective: To convert the precursor 2-[4-(2-Bromoethoxy)phenyl]acetonitrile into a library of active amino-alkoxy derivatives.
Pre-dilute in DMSO; keep final DMSO conc. <0.1%; use sonication.
References
Li, Z., et al. (2015). "Identification of 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers." Journal of Medicinal Chemistry, 58(21).
Cheng, X., et al. (2023). "Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo." European Journal of Medicinal Chemistry, 257, 115513.
Li, W., & Ding, S. (2010). "Small molecules that modulate embryonic stem cell fate and somatic cell reprogramming." Trends in Pharmacological Sciences, 31(6), 251-260.
Alkylation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile with benzyl alcohols
An In-Depth Guide to the Catalytic Alkylation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile with Benzyl Alcohols Abstract This application note provides a comprehensive technical guide for the α-alkylation of 2-[4-(2-bromoe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Catalytic Alkylation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile with Benzyl Alcohols
Abstract
This application note provides a comprehensive technical guide for the α-alkylation of 2-[4-(2-bromoethoxy)phenyl]acetonitrile with various benzyl alcohols. The synthesis of α-alkylated arylacetonitriles is a critical transformation in medicinal chemistry, as the resulting scaffolds are prevalent in numerous pharmaceutical agents.[1][2] This protocol moves beyond classical methods that rely on stoichiometric bases and hazardous alkyl halides, instead leveraging a modern, atom-economical "borrowing hydrogen" strategy.[3][4] We detail a robust and user-friendly copper-catalyzed protocol, explain the underlying catalytic cycle, and provide expert insights into reaction optimization, product characterization, and troubleshooting. The methodologies described herein are designed for researchers in organic synthesis and drug development seeking to construct complex molecular architectures in an efficient and sustainable manner.
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon bonds at the α-position of a nitrile group is a cornerstone of organic synthesis. The resulting products, α-aryl-β-arylpropanenitriles, are versatile intermediates that can be readily converted into carboxylic acids, amides, and amines, which are key functional groups in bioactive molecules.[4][5]
Traditionally, this transformation is achieved via the reaction of a carbanion, generated from the deprotonation of the arylacetonitrile, with an alkyl halide. This approach, however, suffers from several drawbacks, including the use of toxic reagents and the generation of stoichiometric salt waste.[3] A more elegant and environmentally benign alternative is the direct use of alcohols as alkylating agents.[4] This is made possible through transition-metal catalyzed "borrowing hydrogen" (or hydrogen autotransfer) reactions, where water is the only byproduct.[3][4] This guide focuses on a highly efficient copper-catalyzed system for the cross-coupling of aryl acetonitriles with benzyl alcohols, a method noted for its operational simplicity and effectiveness.[6][7]
Reaction Principle: The "Borrowing Hydrogen" Catalytic Cycle
The "borrowing hydrogen" mechanism is a powerful strategy that enables alcohols to function as alkylating agents. The process avoids the pre-generation of organometallic reagents or the use of leaving groups. The catalytic cycle can be conceptually divided into three key stages: oxidation, condensation, and reduction.
A plausible mechanism for the copper-catalyzed α-alkylation of an aryl acetonitrile with a benzyl alcohol is as follows[3][6]:
Oxidation: The metal catalyst, in a higher oxidation state (e.g., Cu(II)), facilitates the dehydrogenation of the benzyl alcohol to its corresponding benzaldehyde. This step involves the "borrowing" of hydrogen atoms, which are transiently stored on the catalyst as a metal-hydride species.
Condensation: A base (e.g., potassium tert-butoxide) deprotonates the arylacetonitrile at the acidic α-carbon, generating a nucleophilic carbanion. This carbanion then undergoes a Knoevenagel-type condensation with the in situ-generated benzaldehyde to form an α,β-unsaturated nitrile intermediate (a diphenylacrylonitrile derivative).
Reduction/Hydrogenation: The metal-hydride species, which holds the "borrowed" hydrogen, reduces the carbon-carbon double bond of the unsaturated nitrile intermediate. This step regenerates the catalytically active metal species and yields the final α-alkylated product.
This entire sequence occurs in a single pot, showcasing the efficiency of the catalytic process.
Figure 1: Proposed "Borrowing Hydrogen" catalytic cycle for the Cu-catalyzed α-alkylation of aryl acetonitriles.
Experimental Design and Optimization
Catalyst System Selection
While various transition metals, including Iridium[4][8], Nickel[3], and Ruthenium[4], can catalyze this transformation, copper-based systems offer a compelling balance of high efficiency, low cost, and operational simplicity.[6] A particularly effective and user-friendly system employs an in situ-formed catalyst from anhydrous copper(II) chloride (CuCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand.[6][9] This system has demonstrated broad substrate scope and good functional group tolerance.[7]
Reaction Parameters
The choice of base, solvent, and temperature is critical for achieving high yields. Based on literature precedents for similar reactions, the following conditions are recommended as a starting point.[9]
Parameter
Recommended
Rationale & Insights
Catalyst
Anhydrous CuCl₂ (5 mol%)
A readily available and inexpensive copper source. Anhydrous conditions are preferred to prevent catalyst inhibition.
Ligand
TMEDA (5 mol%)
Forms an active complex with CuCl₂ and stabilizes the catalytic species.[6]
Base
Potassium t-butoxide (t-BuOK) (30 mol%)
A strong, non-nucleophilic base sufficient to deprotonate the arylacetonitrile without promoting side reactions. A catalytic amount is often sufficient.[9]
Solvent
Toluene
A high-boiling, non-polar solvent that facilitates the required reaction temperature and dissolves the organic substrates effectively.
Temperature
140 °C
High temperature is necessary to drive the dehydrogenation of the alcohol and promote the catalytic cycle.[9]
Atmosphere
Inert (Argon or Nitrogen)
While some protocols report success under air[7], an inert atmosphere is recommended to prevent oxidative side reactions and ensure reproducibility.
Detailed Experimental Protocol
This protocol describes the alkylation of 2-[4-(2-bromoethoxy)phenyl]acetonitrile with a representative benzyl alcohol (e.g., 4-methoxybenzyl alcohol).
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel (230-400 mesh)
Instrumentation
Schlenk line or glovebox for inert atmosphere operations
Flame-dried Schlenk tube or similar reaction vessel with a magnetic stir bar
Temperature-controlled oil bath
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash column chromatography setup
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
High-Resolution Mass Spectrometer (HRMS)
Step-by-Step Procedure
The following workflow outlines the key stages of the experiment.
Figure 2: General experimental workflow for the copper-catalyzed alkylation reaction.
Reaction Setup (under Argon): To a flame-dried Schlenk tube containing a magnetic stir bar, add anhydrous CuCl₂ (0.025 mmol, 5 mol%) and potassium tert-butoxide (0.15 mmol, 30 mol%).[9]
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene (1.0 mL) via syringe, followed by TMEDA (0.025 mmol, 5 mol%). Stir the resulting suspension for 5 minutes at room temperature.[9]
Add 2-[4-(2-bromoethoxy)phenyl]acetonitrile (0.5 mmol, 1.0 equiv) and the desired benzyl alcohol (1.0 mmol, 2.0 equiv) sequentially via syringe.[9]
Seal the Schlenk tube tightly and immerse it in a preheated oil bath at 140 °C.
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC if desired (a small aliquot can be taken, diluted with ethyl acetate, and spotted).
Aqueous Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (15 mL).
Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 10 mL) and then with brine (1 x 10 mL).
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is a good starting point.
Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to afford the final product.
Product Characterization
The purified product should be characterized thoroughly to confirm its identity and purity.
Example Product: 2-(4-(2-Bromoethoxy)phenyl)-3-(4-methoxyphenyl)propanenitrile
Data Type
Expected Observations
Appearance
Pale yellow oil or low-melting solid
¹H NMR
Signals corresponding to aromatic protons (6.8-7.4 ppm), the methoxy group (~3.8 ppm), the -OCH₂CH₂Br protons (triplets, ~4.3 ppm and ~3.7 ppm), and the aliphatic -CH-CH₂- backbone protons (multiplets, ~3.0-4.2 ppm).
¹³C NMR
Resonances for aromatic carbons, the nitrile carbon (~118-120 ppm), methoxy carbon (~55 ppm), and aliphatic carbons of the backbone and ethoxy chain.
HRMS (ESI+)
Calculation of the exact mass for [M+H]⁺ or [M+Na]⁺ should match the experimentally observed value to within 5 ppm.
Field Insights & Troubleshooting
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are strictly anhydrous. The temperature of the oil bath should be accurately maintained at 140 °C. Consider increasing the reaction time to 36 hours.[7]
Side Products: The formation of dialkylated product is a possible side reaction, although generally minimal with this catalytic system. If observed, reducing the amount of base or alcohol may be beneficial. The bromoethoxy group is generally stable under these conditions, but nucleophilic attack by the base at very high temperatures or prolonged reaction times cannot be entirely ruled out.
Catalyst Purity: The use of high-purity, anhydrous CuCl₂ is critical. Older or hydrated salts can lead to significantly lower yields.
Atmosphere: While some reports suggest the reaction can proceed under air, results are often more consistent and higher-yielding under an inert atmosphere of argon or nitrogen.[7][9]
Conclusion
The copper-catalyzed α-alkylation of 2-[4-(2-bromoethoxy)phenyl]acetonitrile with benzyl alcohols via a borrowing hydrogen mechanism represents a highly effective and sustainable method for synthesizing valuable molecular scaffolds. The protocol is operationally simple, utilizes inexpensive and readily available materials, and demonstrates good functional group tolerance. By following the detailed procedures and considering the expert insights provided, researchers can reliably access a diverse range of α,β-diarylpropanenitrile derivatives for applications in pharmaceutical and materials science.
References
Sawaguchi, T., & Obora, Y. (2011). Iridium-catalyzed α-Alkylation of Acetonitrile with Primary and Secondary Alcohols. Chemistry Letters, 40(10), 1132-1133. [Link]
Nikolaou, A. I., et al. (2022). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 87(20), 13586–13596. [Link]
Nikolaou, A. I., et al. (2022). Supporting Information for Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. American Chemical Society. [Link]
Mondal, B., et al. (2023). Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. The Journal of Organic Chemistry, 88(2), 957–967. [Link]
Li, C., et al. (2021). Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesise α-alkylated arylacetonitriles or acetamides. Catalysis Science & Technology, 11(17), 5944-5950. [Link]
Nikolaou, A. I., et al. (2022). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 87(20), 13586–13596. [Link]
Wang, H., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 981-984. [Link]
VT 1 H NMR spectra of compound 1 in acetonitrile-d 3. ResearchGate. [Link]
Acetonitrile - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Gal, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 488-493. [Link]
Phenylacetonitrile Market Size, Industry Share, Forecast to 2034. Fortune Business Insights. [Link]
Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]
Technical Support Center: Bromoethoxy Substitution & Elimination Prevention
Mission Statement: Welcome to the Application Support Center for Synthetic Chemistry. This guide is engineered for researchers encountering yield losses due to elimination side reactions (E2) during bromoethoxy ( ) subst...
Author: BenchChem Technical Support Team. Date: February 2026
Mission Statement:
Welcome to the Application Support Center for Synthetic Chemistry. This guide is engineered for researchers encountering yield losses due to elimination side reactions (E2) during bromoethoxy (
) substitution. Our goal is to transition your workflow from "trial-and-error" to deterministically controlled pathways.
Module 1: Diagnostic Center
Is Elimination Your Problem?
Before optimizing, confirm that the side reaction is indeed elimination. In bromoethoxy substitutions, the primary competitor to your desired ether is the Vinyl Ether derivative, formed via dehydrohalogenation.
Diagnostic Flowchart (Graphviz)
Use this logic tree to validate your impurity profile.
Caption: Diagnostic logic to distinguish elimination side-products (Vinyl Ethers) from unreacted starting material.
Module 2: Critical Parameters & Theory
The Mechanism of Failure:
vs.
The bromoethyl group contains
-hydrogens that are acidic enough to be removed by bases, leading to the expulsion of the bromide leaving group and the formation of a double bond (Vinyl Ether).
1. Base Selection: The "Naked Anion" Strategy
The Trap: Using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). These are highly basic and sterically accessible, rapidly deprotonating the
-carbon.
The Solution: Use weak, inorganic carbonate bases (
or ).
The Cesium Advantage: Cesium (
) has a larger ionic radius than Potassium (), leading to weaker ion pairing with the carbonate anion in organic solvents. This creates a "naked," more reactive carbonate anion that facilitates deprotonation of your nucleophile (phenol/alcohol) without acting as a strong base for elimination [1].
2. The Finkelstein Modification (In-Situ Halex)
The Problem: Bromide is a good leaving group, but requires moderate heat to displace. Heat favors elimination (entropy).
The Solution: Add catalytic Potassium Iodide (KI).
Mechanism:
. The resulting Alkyl Iodide is significantly more reactive toward substitution, allowing the reaction to proceed at lower temperatures , effectively shutting down the thermal elimination pathway [2].
Acetonitrile (MeCN): The "Goldilocks" solvent. It supports polar transition states but is less conducive to E2 elimination than DMF when paired with carbonate bases [3].
Module 3: Troubleshooting FAQs
Q1: I see the vinyl ether peak growing over time. Should I add more base?A:No. Adding more base increases the concentration of the elimination-inducing species.
Fix: Switch to a weaker base (
) and lower the temperature. If reaction stalls, add 10 mol% KI (Potassium Iodide) rather than heat.
Q2: My reaction is stuck at 60% conversion. Increasing temp to 80°C caused elimination.A: This is the "Thermal Ceiling." You exceeded the activation energy for E2.
Fix: Return to 50-60°C but switch the solvent to Acetone or Butanone (MEK) and use the Finkelstein Protocol (see Module 4). The iodide exchange will drive the reaction to completion without the need for excessive heat.
Q3: Can I use Phase Transfer Catalysis (PTC) for this?A: Yes, and it is often superior for scale-up.
Why: PTC (like TBAB) allows you to use a solid base or aqueous base while keeping the reacting nucleophile in the organic phase. This "ion pair" shielding often protects the substrate from bulk basicity, favoring substitution [4].
Module 4: Validated Experimental Protocols
Protocol A: The "Cesium Effect" (High Value Substrates)
Best for: Complex molecules where mildness is critical.
Dissolve Substrate and Bromoethoxy reagent in Toluene.
Add TBAB.
Add Base solution/solid.
Stir vigorously at 40-50°C .
Mechanism: The quaternary ammonium salt shuttles the phenoxide/alkoxide into the organic phase where it reacts with the alkyl halide. The aqueous phase sequesters the bulk base, reducing E2 contact time.
Comparative Data: Base & Solvent Impact[2][3][4]
Parameter
NaH / DMF
K2CO3 / Acetone
Cs2CO3 / MeCN
PTC (Tol/NaOH)
Base Strength
High (Strong)
Moderate
Moderate
High (Sequestered)
Reaction Temp
0°C - RT
Reflux (56°C)
50°C
40°C
Elimination Risk
Critical
Low
Very Low
Low
Reaction Rate
Fast
Slow
Moderate
Moderate
Rec. Use Case
Simple primary halides
Standard synthesis
Sensitive substrates
Scale-up
References
Cesium Carbonate in Organic Synthesis. Cesium carbonate as a mediated inorganic base in some organic transformations.[3][9][10] (2017).[10] Academia.edu.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-294-BR
Status: Active
Subject: Troubleshooting aqueous solubility, precipitation, and stability for biological assays.
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Molecule Profile
User Issue: "I cannot get 2-[4-(2-Bromoethoxy)phenyl]acetonitrile to dissolve in my aqueous assay buffer. It precipitates immediately upon dilution from DMSO, or forms a cloudy suspension."
Technical Diagnosis:
This compound presents a classic Class II (Biopharmaceutics Classification System) profile: high permeability but low solubility. The molecule consists of a lipophilic phenyl ring and a bromoethoxy tail. The nitrile group provides a dipole but lacks ionizable protons (pKa < 0 or > 25), meaning pH adjustment is ineffective for solubilization.
Furthermore, the alkyl bromide moiety is a reactive electrophile. In aqueous buffers (especially pH > 7.5), it is susceptible to hydrolysis, converting the active bromide to an inactive alcohol.
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Implication
LogP
~2.8 – 3.2 (Predicted)
Highly Lipophilic. Water solubility likely < 10 µM.
pKa
Non-ionizable
pH adjustment (NaOH/HCl) will not help solubility.
High lattice energy requires disruption (DMSO/DMF).
Troubleshooting Guide: Why is it crashing out?
Diagnostic Decision Tree
Before attempting a new protocol, determine if your issue is thermodynamic (saturation) or kinetic (mixing).
Figure 1: Diagnostic logic for identifying the root cause of precipitation events.
Protocol A: The "Golden Standard" Co-Solvent System
Best for: In vitro assays, cell culture (short term), and high-throughput screening.
Mechanism: DMSO disrupts the crystal lattice. The intermediate "transition solvent" (PEG400) prevents the "shock" of hitting pure water, which causes rapid nucleation (crashing out).
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM stock for 100 µM final).
Tip: Sonicate for 5 minutes to ensure no "micro-seeds" remain.
The "Bridge" Step (Critical):
Add the required volume of DMSO stock into a tube.
Add PEG400 equivalent to 40% of the final volume before adding water.
Ratio: DMSO:PEG400:Water (1:40:59).
Final Dilution:
Slowly add the warm (37°C) aqueous buffer to the DMSO/PEG mixture while vortexing.
Do not add the DMSO stock directly to the large volume of water.
Success Criteria: Solution should remain clear for at least 4 hours. If turbidity appears, reduce final concentration.
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: In vivo injection, long-term stability studies, or when DMSO toxicity is unacceptable.
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic phenyl-bromoethoxy tail enters the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the buffer.
Figure 2: Workflow for generating a stable inclusion complex.
Protocol
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Stir until clear.
Addition: Add the compound in excess (supersaturated) to the CD solution.
Alternative: Dissolve compound in minimal acetone, add to CD solution, and evaporate the acetone (solvent evaporation method).
Equilibration: Shake at 200 rpm at 25°C for 24 hours.
Filtration: Filter through a 0.45 µm PVDF filter to remove un-complexed drug.
Quantification: You must analyze the filtrate by UV/HPLC to determine the actual dissolved concentration. Do not assume 100% recovery.
Critical Stability Warning: The "Hidden" Failure
Issue: Users often report, "It dissolved perfectly, but my biological results are negative/inconsistent."
Root Cause:Hydrolysis.
The 2-bromoethoxy group contains a primary alkyl bromide (
). This is a good leaving group. In water, especially at pH > 7 or in the presence of nucleophiles (amines in proteins, thiols in cysteine), the bromine is displaced.
Reaction:
Result: You are no longer testing the alkyl bromide; you are testing the alcohol derivative, which likely has different biological activity.
Prevention Strategy:
Fresh Prep Only: Never store aqueous dilutions. Prepare immediately before use.
Avoid Basic pH: Keep buffers at pH < 7.5 if possible.
Temperature: Keep solutions on ice (4°C) until the moment of the assay to slow hydrolysis kinetics.
Verify Integrity: Run an LC-MS of the buffer solution at the end of your experiment. If you see a mass shift of -62 Da (loss of Br, gain of OH) or -80 Da (loss of HBr), your compound degraded.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO?A: Ethanol is less effective for this specific structure. The phenyl-acetonitrile core is highly crystalline. DMSO is aprotic and better at disrupting these lattice interactions. If you must use ethanol, expect a 5-10x lower solubility limit.
Q: Why does the solution turn yellow over time?A: Yellowing often indicates the release of free bromide (
) or degradation of the nitrile group (though less likely). If it turns yellow, the compound has likely degraded. Discard immediately.
Q: Can I sonicate the aqueous suspension to force it into solution?A: No. Sonication of a suspension creates a dispersion, not a solution. The particles may be too small to see (colloidal), but they will not be bioavailable in the same way as dissolved molecules, leading to false negatives (low potency) or false positives (aggregates sticking to proteins).
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[2] ISRN Pharmaceutics.
Larsson, P., et al. (2023). Hydrolysis of Alkyl Halides in Aqueous Buffers: Implications for Chemical Biology. Bioconjugate Chemistry.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Avoiding hydrolysis of nitrile group during nucleophilic substitution
Department: Synthetic Methodology & Process Development Subject: Preventing Hydrolysis of Cyano Groups During Nucleophilic Substitution Ticket ID: NITRILE-SN2-PROTECT Introduction: The "Silent" Hydrolysis Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Synthetic Methodology & Process Development
Subject: Preventing Hydrolysis of Cyano Groups During Nucleophilic Substitution
Ticket ID: NITRILE-SN2-PROTECT
Introduction: The "Silent" Hydrolysis
Welcome to the Nitrile Preservation Hub. You are likely here because your nucleophilic substitution (
or ) succeeded, but your nitrile group vanished, replaced by a primary amide or a carboxylic acid.
The Root Cause: The nitrile carbon is an electrophile in disguise. While you focus on your leaving group (LG), the nitrile (
) possesses a significant dipole, making the carbon susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis/Pinner reaction). This guide provides the thermodynamic and kinetic controls required to shut down these side pathways.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, use this logic flow to determine the safest reaction environment for your substrate.
Figure 1: Decision matrix for selecting reaction conditions that minimize nitrile exposure to hydrolytic environments.
Critical Parameters: The "Why" and "How"
A. The Solvent Trap: Protic vs. Aprotic
The most common error is using protic solvents (Methanol, Ethanol) or "wet" aprotic solvents.
The Risk: In the presence of base, alcohols can attack the nitrile to form imidates (Pinner-like mechanism), while water forms amides .
The Fix: Use Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile). These solvate cations (
, ) well but leave the nucleophilic anion "naked" and highly reactive, allowing the substitution to proceed faster than the hydrolysis [1].
Solvent/Base Compatibility Matrix
Solvent
Recommended Bases
Risk Level
Notes
DMF/DMSO
, ,
Low
Must be dry. Wet DMF breaks down to dimethylamine + CO, which can react further.
Acetone
,
Low
Excellent for Finkelstein conditions.
Methanol/Ethanol
None
Critical
AVOID. Leads to Pinner reaction (imidates) or solvolysis.
Toluene/DCM
+ PTC
Low
Biphasic system protects nitrile from bulk aqueous base.
B. The Base: Basicity vs. Nucleophilicity
You need a base to neutralize the leaving group (if acidic) or deprotonate the nucleophile.
Avoid: Hydroxide (
) and Alkoxides () in homogeneous solution. These are strong nucleophiles that directly attack the nitrile carbon.
Use: Carbonates (
, ) or Hydrides (). These are non-nucleophilic bases (or poorly nucleophilic) that will deprotonate your nucleophile without attacking the nitrile [2].
C. Water Control: The "Invisible" Reagent
Even "reagent grade" solvents contain 50-500 ppm water—enough to hydrolyze a sensitive nitrile at 80°C.
Validation: Do not assume dryness. Store solvents over activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.
Indicator: For critical applications, use a Karl Fischer titration or a colorimetric indicator (e.g., benzophenone ketyl for ethers) to verify [3].
Validated Protocols
Protocol A: The "Desert" Method (Standard Anhydrous)
Best for: Amines, Thiols, and general alkylations where the nucleophile is organic-soluble.
Preparation: Dry DMF or Acetonitrile over 4Å molecular sieves for 12 hours.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen flow.
Reaction:
Add Substrate (1.0 equiv) and Nucleophile (1.1–1.5 equiv).
Add Cesium Carbonate (
) (1.5 equiv). Note: Cesium is preferred over Potassium for its solubility in organic media ("Cesium Effect").
Stir at room temperature (RT). Only heat if necessary (max 60°C).
Workup: Dilute with EtOAc, wash with cold water (to remove DMF) and brine.
Why Cold Water? Heat + Water during workup can induce hydrolysis if residual base is present.
Protocol B: The "Shielded" Method (Phase Transfer Catalysis)
Best for: Ionic nucleophiles (Cyanide, Azide, Fluoride) that are insoluble in organic solvents.
Concept: The reaction occurs in the organic phase or at the interface. The bulk water (containing the base) never fully interacts with the nitrile.
Reagents:
Organic Phase: Toluene or DCM (containing the Nitrile Substrate).
Aqueous Phase: Saturated solution of Nucleophile (e.g.,
).
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (5 mol%).
Procedure:
Mix the two phases vigorously.
The catalyst shuttles the anion (
) into the organic layer as a "lipophilic ion pair."[1]
Reaction occurs rapidly in the organic layer due to the "naked" anion effect.
Advantage: The nitrile remains in the organic layer, protected from the harsh hydration sphere of the aqueous base [4].
Troubleshooting Scenarios (FAQs)
Q1: I see a new peak at ~1680 cm⁻¹ in IR and a broad singlet at ~5.5-6.0 ppm in NMR. What happened?A: You formed a primary amide.[2]
Cause: Hydrolysis.[2][3][4][5][6][7][8] Likely trace water in your solvent combined with high heat (>80°C) and a base.[9]
Fix: Switch to Protocol A. Lower the temperature. If the reaction is too slow at low temp, add NaI (0.1 equiv) (Finkelstein catalyst) to make the leaving group more reactive, allowing you to keep the temperature low.
Q2: I used Methanol/NaOMe to speed up the reaction, but I lost my nitrile.A: You likely formed an Imidate Ester (Pinner reaction variant).
Fix: Never use alcohols with nitriles if you intend to keep the nitrile. Switch to DMF or Acetonitrile.
Q3: My nucleophile is an amine, but the reaction is stalling.A: Amines can be weak nucleophiles in neutral conditions.
Fix: Do not add strong base (NaOH).[15] Instead, use a Lewis Acid catalyst (like
or ) or simply use a more polar solvent (DMSO) to stabilize the transition state. Ensure the amine is not protonated (check pH).
Mechanistic Visualization
The following diagram illustrates the competing pathways you must control.
Figure 2: Competing reaction pathways. Path A is the goal; Paths B and C are side reactions caused by water or alcohols.
References
OpenStax. (2023). Chemistry of Nitriles: Hydrolysis and Nucleophilic Addition.[2][4][5][7][14] OpenStax Chemistry. Link
Chemistry Steps. (2021). The Mechanism of Base-Catalyzed Nitrile Hydrolysis.[3][5][7][12][14][17]Link
Schlenk Line Survival Guide. (2023). Drying Solvents: Molecular Sieves and Indicators.[18]Link
International Journal of Innovative Research in Science. (2014). Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products.[19]Link
Application: Key intermediate in the synthesis of Vilazodone (SSRI/5-HT1A partial agonist).
Part 1: Diagnostic & Troubleshooting Guide
This section addresses specific failure modes encountered during the O-alkylation of 4-hydroxyphenylacetonitrile with 1,2-dibromoethane to yield the target bromoethoxy derivative.
Q1: HPLC analysis shows a significant peak at RRT ~1.8-2.0 relative to the product. What is this, and how do I prevent it?
Diagnosis: This is likely the Bis-alkylated Dimer (1,2-bis(4-cyanomethylphenoxy)ethane).
Root Cause: This impurity forms when the target product reacts with a second molecule of the starting phenol. This occurs statistically when the concentration of 1,2-dibromoethane is too low relative to the phenoxide anion.
Corrective Action:
Stoichiometry Adjustment: Increase the equivalents of 1,2-dibromoethane to 3.0 – 5.0 equivalents . The excess alkyl halide ensures the phenoxide attacks a fresh dibromide molecule rather than the mono-alkylated product.
Reverse Addition: Do not add the dibromide to the phenol. Instead, slowly add the phenol/base mixture into a refluxing solution of the 1,2-dibromoethane . This keeps the local concentration of electrophile high.
Q2: The reaction mixture has turned dark brown/black, and yield is low. Why?
Diagnosis: Oxidative degradation of the phenol or polymerization of elimination byproducts.
Root Cause:
Oxygen Exposure: Phenolates are electron-rich and susceptible to oxidation at high temperatures.
Overheating: Excessive reflux temperatures can promote the elimination of HBr from the product, forming the Vinyl Ether derivative (2-[4-(vinyloxy)phenyl]acetonitrile), which can polymerize.
Corrective Action:
Inert Atmosphere: Strictly degas solvents and run the reaction under Nitrogen or Argon.
Temperature Control: Maintain reaction temperature between 60°C – 80°C . Avoid exceeding 90°C.
Base Selection: Switch from KOH/NaOH (strong bases) to Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile to mitigate harsh elimination conditions.
Q3: My product is oiling out during recrystallization. How do I get a solid?
Diagnosis: The "Oiling Out" phenomenon indicates the solution is entering the metastable zone where liquid-liquid phase separation occurs before crystallization.
Root Cause:
Seeding: Introduce seed crystals at the cloud point (approx. 40-45°C).
Solvent Modification: Use a Methanol/Water system or Cyclohexane/Ethyl Acetate . If using Methanol, add water dropwise only until turbidity persists, then cool very slowly (1°C/min).
Pre-wash: Ensure excess 1,2-dibromoethane is removed via high-vacuum distillation or a hexane wash before attempting recrystallization.
Part 2: Optimized Purification Protocols
Method A: Silica Gel Chromatography (High Purity / Small Scale)
Recommended for <10g scale or when dimer content >5%.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Gradient Hexanes : Ethyl Acetate (90:10
Workup: Filter inorganic salts (KBr/K₂CO₃) from the reaction mixture. Concentrate the filtrate to a residue.
Solvent Swap: Dissolve residue in Ethanol (5 vol) or IPA (4 vol) at 65°C.
Hot Filtration: If insoluble particles remain (likely dimer or salts), filter while hot.
Crystallization:
Cool to 40°C.
Add Water (anti-solvent) dropwise until the solution becomes slightly turbid.
Cool to 0-5°C over 2 hours with slow agitation.
Isolation: Filter the off-white solid. Wash with cold Ethanol:Water (1:1).
Drying: Vacuum dry at 40°C. Note: Melting point is approx 59-61°C; do not overheat.
Part 3: Reaction Logic & Impurity Profiling
The following diagram illustrates the competitive pathways governing the purity of the reaction. Understanding this flow is critical for controlling the Mono- vs. Bis-alkylation ratio.
Figure 1: Reaction network showing the competition between the desired mono-alkylation (green path) and the parasitic dimer formation (red dashed path).
Part 4: Quantitative Data Summary
Table 1: Solubility Profile of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
Data estimated based on structural analogs and process patents.
Controlling temperature to prevent polymerization of phenylacetonitrile derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who work with phenylacetonitrile derivatives. Its purpose is to provide expert guidance on controlling temperatu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who work with phenylacetonitrile derivatives. Its purpose is to provide expert guidance on controlling temperature to prevent unwanted polymerization, a common and critical issue in the synthesis, purification, and storage of these valuable compounds. By understanding the underlying mechanisms and implementing the practical advice provided, you can enhance the safety, yield, and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization in phenylacetonitrile derivatives?
A1: Unwanted polymerization of phenylacetonitrile and its derivatives is primarily caused by exposure to excessive heat. These compounds can undergo exothermic polymerization, which can be initiated by both free-radical and anionic mechanisms. Once initiated, the heat generated by the reaction can accelerate the polymerization rate, potentially leading to a dangerous runaway reaction.[1][2] The presence of impurities, strong acids or bases, and certain metals can also catalyze or initiate this process.[3]
Q2: Are there specific temperature ranges I should be aware of for handling and storing phenylacetonitrile derivatives?
A2: While specific decomposition temperatures can vary based on the substituents on the phenyl ring, a general best practice is to store phenylacetonitrile and its derivatives in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[4][5] For many derivatives, maintaining storage temperatures at or below room temperature is recommended. During experimental workups, such as distillation, it is crucial to use the lowest possible temperature, often under vacuum, to minimize the risk of thermal decomposition and polymerization.[6]
Q3: How do substituents on the phenyl ring affect the thermal stability of these compounds?
A3: The electronic properties of substituents on the phenyl ring can influence the thermal stability of phenylacetonitrile derivatives. Electron-withdrawing groups can increase the acidity of the benzylic protons, potentially making the molecule more susceptible to base-catalyzed polymerization.[7][8] Conversely, both electron-donating and electron-withdrawing substituents can affect the stability of any potential radical intermediates, thereby influencing the propensity for free-radical polymerization.[9]
Q4: What are polymerization inhibitors, and should I be using them?
A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization process.[10] Common classes of inhibitors include phenolic compounds (like hydroquinone and its derivatives) and stable nitroxide radicals (such as TEMPO and its derivatives).[11][12] The use of an inhibitor is highly recommended, especially during storage for extended periods or during high-temperature processes like distillation.
Q5: My phenylacetonitrile derivative has turned yellow or brown. Is this a sign of polymerization?
A5: Discoloration, often to a yellow or brown hue, is a common indicator of degradation or the initial stages of polymerization.[13] This can be caused by the formation of conjugated systems or other chromophoric byproducts resulting from side reactions at elevated temperatures. If you observe discoloration, it is advisable to assess the purity of the material before use and consider purification if necessary.
Troubleshooting Guide: Unwanted Polymerization
This guide provides a systematic approach to diagnosing and resolving issues related to the unwanted polymerization of phenylacetonitrile derivatives during your experiments.
Symptom
Potential Cause(s)
Suggested Solutions & Explanations
Reaction mixture becomes viscous, cloudy, or solidifies unexpectedly.
Runaway Polymerization: The reaction temperature has exceeded the threshold for rapid, uncontrolled polymerization. This is a serious safety concern.
Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to try and quench the reaction. Be prepared for a rapid increase in pressure. Future Prevention: Maintain strict temperature control using a reliable heating mantle with a temperature controller and a cooling bath on standby. For exothermic reactions, consider adding reagents slowly to control the rate of heat generation.[14]
Localized Hotspots: Inadequate stirring can lead to localized areas of high temperature, initiating polymerization even if the bulk temperature appears to be within a safe range.
Ensure efficient and vigorous stirring throughout the reaction to maintain a uniform temperature distribution.
Presence of Initiators: Contamination with peroxides (from solvents like THF or diethyl ether), strong bases, or certain metals can initiate polymerization.[3]
Use freshly purified, peroxide-free solvents. Ensure all glassware is scrupulously clean. If a base is used, consider a non-nucleophilic, sterically hindered base and add it at a controlled rate at low temperature.
Product discoloration (yellowing or browning) during reaction or workup.
Thermal Degradation/Side Reactions: Elevated temperatures, even if not high enough to cause rapid polymerization, can lead to the formation of colored impurities.[13]
Reaction: Conduct the reaction at the lowest effective temperature. Workup: If distillation is required, perform it under high vacuum to lower the boiling point.[6] Consider alternative purification methods like chromatography for highly sensitive derivatives.
Presence of Oxygen: For some derivatives, oxidation can lead to colored byproducts.
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low yield of desired product with significant high-molecular-weight residue.
Slow Polymerization: Gradual polymerization may be occurring throughout the reaction, consuming the starting material and/or product.
Add an Inhibitor: If compatible with your reaction chemistry, add a suitable polymerization inhibitor (e.g., a small amount of BHT or 4-hydroxy-TEMPO) to the reaction mixture. Optimize Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for polymerization. Monitor the reaction progress and work it up promptly upon completion.
Inconsistent results: sometimes the reaction works, other times it polymerizes.
Variability in Reagent Quality: The purity of the phenylacetonitrile derivative or other reagents may vary between batches.
Always use reagents of known and consistent purity. If necessary, purify the starting materials before use.
Inconsistent Temperature Control: Fluctuations in heating or cooling can lead to unpredictable outcomes.
Calibrate your temperature monitoring and control equipment regularly. Ensure consistent and effective stirring in all experiments.
Experimental Protocols
Protocol 1: Inhibitor Screening for Thermal Stability
This protocol provides a method to compare the effectiveness of different inhibitors for a specific phenylacetonitrile derivative.
Preparation: In separate, small, sealed tubes, place a measured amount of your phenylacetonitrile derivative.
Inhibitor Addition: To each tube (except for a control), add a different potential inhibitor (e.g., hydroquinone, BHT, 4-hydroxy-TEMPO) at a specific concentration (e.g., 100 ppm, 500 ppm).
Heating: Place all tubes in a temperature-controlled heating block or oil bath at a temperature slightly above your intended reaction or distillation temperature.
Observation: Periodically observe the samples for any signs of polymerization, such as increased viscosity, discoloration, or solidification. Record the time it takes for these changes to occur.
Analysis: The inhibitor that provides the longest induction period before polymerization is the most effective under these conditions.
Protocol 2: Safe Vacuum Distillation of a Phenylacetonitrile Derivative
Inhibitor Addition: Before heating, add a small amount of a suitable high-boiling polymerization inhibitor (e.g., hydroquinone or BHT) to the crude phenylacetonitrile derivative in the distillation flask.
Apparatus Setup: Assemble a vacuum distillation apparatus with efficient cooling and a calibrated vacuum gauge.
Vacuum Application: Gradually apply a high vacuum to the system.
Heating: Gently and slowly heat the distillation flask using a heating mantle with a stirrer to ensure even heating and prevent bumping.
Temperature Monitoring: Carefully monitor both the temperature of the heating bath and the temperature of the vapor at the still head.
Collection: Collect the distilled product in a receiving flask cooled in an ice bath.
Shutdown: Once the distillation is complete, allow the system to cool down completely before releasing the vacuum.
Visualizations
Decision-Making Workflow for Troubleshooting Unwanted Polymerization
Caption: Troubleshooting logic for addressing unwanted polymerization.
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the synthetic intermediate, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Designed for researchers in drug development and organi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the synthetic intermediate, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Designed for researchers in drug development and organic synthesis, this document moves beyond a simple spectral interpretation. It offers a comparative framework, grounded in established spectroscopic principles and experimental best practices, to ensure accurate and reliable structural elucidation.
PART 1: Structural Elucidation through ¹H NMR: A Predictive Analysis
The structural integrity of a synthesized compound is paramount in chemical research. ¹H NMR spectroscopy stands as a primary tool for this verification, offering detailed insights into the molecular framework. For 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, a clear understanding of its expected ¹H NMR spectrum is crucial before undertaking any synthesis.
The molecule's structure can be dissected into three key fragments for a systematic analysis: the 4-substituted benzene ring, the cyanomethyl group (-CH₂CN), and the 2-bromoethoxy group (-OCH₂CH₂Br). The predicted chemical shifts and coupling patterns for the protons in each of these fragments are detailed below.
PART 2: Scientific Integrity & Methodological Rigor
The reliability of any spectral data is intrinsically linked to the meticulousness of the experimental procedure. This section outlines a robust protocol for acquiring a high-quality ¹H NMR spectrum of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, emphasizing the rationale behind each step to ensure data integrity.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A detailed, step-by-step methodology is essential for reproducible and accurate results.
1. Sample Preparation: The Foundation of a Good Spectrum
Analyte Purity: Begin with a sample of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile that has been purified, typically by column chromatography or recrystallization, to remove any residual starting materials or byproducts.
Mass Determination: Accurately weigh approximately 5-25 mg of the purified compound.[1]
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl₃.[2][3] The residual proton signal of CDCl₃ at approximately 7.26 ppm can serve as a secondary internal reference.[4]
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used. It is often pre-added to the deuterated solvent by the supplier.[5]
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent within a clean vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[2]
2. NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
Shimming: The homogeneity of the magnetic field must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is sufficient.
Number of Scans: Typically, 8 to 16 scans will provide a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
Data Processing:
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.[4]
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
Anticipated Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. These predictions are based on the analysis of its structural fragments and known chemical shift values for similar compounds.[6][7][8][9][10][11]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-a
~ 7.28
Doublet (d)
~ 8-9
2H
H-b
~ 6.95
Doublet (d)
~ 8-9
2H
H-c
~ 4.30
Triplet (t)
~ 6-7
2H
H-d
~ 3.65
Triplet (t)
~ 6-7
2H
H-e
~ 3.70
Singlet (s)
-
2H
PART 3: Visualization and Comparative Analysis
Visual aids are indispensable for a clear understanding of molecular structure and experimental workflows.
A Comparative Guide to HPLC Method Development for the Purity of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-[4-(2-Bromoethoxy)phenyl]acetoni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. We will objectively compare two distinct reversed-phase methods, elucidating the scientific rationale behind each experimental choice and providing the data necessary for informed method selection in a research, development, or quality control setting.
Introduction: The Criticality of Purity Analysis
2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities present can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). A well-developed analytical method is not merely a quality control tool; it is a foundational element of process understanding and regulatory compliance. This guide is designed for researchers and drug development professionals tasked with creating such methods, ensuring they are both reliable and fit for purpose.
Part 1: Foundational Strategy & Analyte Characterization
Before any practical method development begins, a thorough understanding of the analyte and potential impurities is essential. This foundational work informs every subsequent decision in the process.
Analyte Properties
2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a moderately polar aromatic compound. Its structure contains a phenyl ring, a nitrile group, and a bromoethoxy chain. These features dictate its chromatographic behavior.
Property
Characteristic
Implication for HPLC Method Development
Structure
Aromatic, contains nitrile and ether functionalities
Possesses UV chromophore suitable for UV detection. Moderate hydrophobicity makes it ideal for Reversed-Phase Chromatography.[1][2]
Solubility
Soluble in common organic solvents like Acetonitrile and Methanol
Simplifies sample and standard preparation.
UV Absorbance
Strong absorbance expected in the low UV region (approx. 220-230 nm) due to the phenylacetonitrile moiety.
A UV or Photodiode Array (PDA) detector is the ideal choice. A PDA detector allows for peak purity assessment.
Potential Impurities Profile
A robust method must be able to separate the main component from its potential process-related impurities and degradation products. Based on a common synthetic route (Williamson ether synthesis from 4-hydroxybenzyl cyanide and 1,2-dibromoethane), we can anticipate the following impurities:
Impurity Name
Structure
Origin
Chromatographic Challenge
Impurity A: 4-Hydroxybenzyl cyanide
Starting Material
More polar than the main compound; may elute early.
Impurity B: 1,2-Dibromoethane
Starting Material
Highly volatile and non-polar; may not be retained or detected by RP-HPLC. GC is a better technique for this impurity.
Impurity C: 1,2-bis(4-cyanomethylphenoxy)ethane
By-product (Dimer)
Significantly less polar than the main compound; will be strongly retained.
Impurity D: 2-(4-Hydroxyphenyl)acetonitrile
Degradation Product (Hydrolysis)
Similar to Impurity A; a key degradant to monitor in stability studies.
The Imperative of Forced Degradation
To develop a true "stability-indicating" method, one must actively challenge the drug substance under harsh conditions to generate potential degradation products.[3][4] This process, known as forced degradation or stress testing, is a core requirement of regulatory bodies like the ICH.[5] The goal is to demonstrate that the analytical method can successfully separate the main, undegraded analyte from all significant degradants, thus ensuring the method's specificity.[6][7]
Caption: Workflow for a forced degradation study.
Part 2: Comparative Method Development: C18 vs. Phenyl-Hexyl
We will develop and compare two distinct methods to highlight how column chemistry choice can profoundly impact selectivity. Reversed-phase chromatography is the chosen mode due to the analyte's moderate hydrophobicity.[1]
Method A: The Workhorse C18 Approach
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, valued for its strong hydrophobic retention and broad applicability.[2][8] It separates analytes primarily based on their hydrophobicity.
Rationale: A C18 column provides a robust starting point with a high likelihood of success for retaining and separating the main compound from impurities with different polarities.
Method B: The Alternative Selectivity Phenyl-Hexyl Approach
A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.
Rationale: This alternative selectivity can be highly advantageous for resolving compounds with similar hydrophobicity but different aromatic character, such as isomers or closely related aromatic impurities. Using methanol as the organic modifier can enhance these π-π interactions compared to acetonitrile.[9]
Caption: Logical workflow for comparative HPLC method development.
Part 3: Experimental Protocols & System Suitability
Adherence to standardized protocols is essential for reproducibility. The following methods were developed based on established chromatographic principles.
Instrumentation and Common Parameters
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Data Acquisition: Empower 3, Chromeleon, or equivalent CDS.
Detection: UV at 225 nm.
Standard and Sample Preparation
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
Parameter
Method A: C18 Workhorse
Method B: Phenyl-Hexyl Alternative
Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
InertSustain Phenyl-Hexyl, 4.6 x 150 mm, 3 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Methanol
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30°C
35°C
Injection Vol.
10 µL
10 µL
Gradient Program
Time (min)
%B
0
40
20
90
25
90
25.1
40
30
40
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>.[10][11] Five replicate injections of the Standard Solution are performed.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures good peak shape, free from excessive tailing.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and peak sharpness.
%RSD of Peak Area
≤ 2.0%
Demonstrates injection precision and system stability.
Forced Degradation Protocol
Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of Acetonitrile, add 9 mL of 1M HCl, and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of Acetonitrile, add 9 mL of 0.1M NaOH, and keep at room temperature for 4 hours.
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 6% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose solid sample in a hot air oven at 105°C for 48 hours.
Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
After exposure, dilute all samples with diluent to a final concentration of approximately 1.0 mg/mL, neutralize the acid and base samples if necessary, and analyze.
Part 4: Performance Comparison & Data Analysis
The true measure of a method's utility is its performance in separating the main analyte from critical impurity pairs, especially those generated during stress testing.
Forced Degradation Results Summary
Significant degradation was observed under basic and oxidative conditions. The primary degradation product in both cases was identified (by retention time comparison with a standard) as Impurity D (2-(4-Hydroxyphenyl)acetonitrile), formed via hydrolysis of the ether linkage.
Stress Condition
% Degradation (Approx.)
Key Observations
Acid (1M HCl, 60°C)
~5%
Minor degradation observed.
Base (0.1M NaOH, RT)
~18%
Significant formation of Impurity D.
Oxidative (6% H₂O₂, RT)
~12%
Formation of Impurity D and other minor unknown impurities.
Thermal (105°C)
< 2%
The compound is highly stable to dry heat.
Photolytic (ICH Q1B)
< 1%
The compound is not photolabile.
Comparative Chromatographic Performance
The following table compares the performance of both methods using a stressed sample from the base hydrolysis study, which presented the main separation challenge.
Parameter
Method A: C18 Workhorse
Method B: Phenyl-Hexyl Alternative
Retention Time (Main Peak)
12.5 min
18.2 min
Retention Time (Impurity D)
4.8 min
6.1 min
Resolution (Main Peak / nearest impurity)
3.5
4.8
Tailing Factor (Main Peak)
1.2
1.1
Analysis Time
30 min
35 min
Discussion of Results
Method A (C18): This method provides a faster analysis time and meets all system suitability criteria. It successfully separates the main peak from the primary degradant, Impurity D, with adequate resolution. For routine quality control where speed is a factor and the impurity profile is well-understood, this method is highly effective.
Method B (Phenyl-Hexyl): While this method has a longer run time, it offers superior resolution between the main peak and its nearest eluting impurity. The alternative selectivity of the phenyl-hexyl phase provides a greater degree of separation, which is invaluable during method validation and for analyzing samples with complex impurity profiles. The enhanced resolution provides greater confidence in the accuracy of impurity quantification, especially at low levels.
Conclusion & Recommendations
Both developed HPLC methods are proven to be specific, robust, and stability-indicating for the purity analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. The choice between them depends on the specific application:
For routine QC and high-throughput environments:Method A (C18 Workhorse) is recommended due to its shorter analysis time and proven robustness.
For method validation, stability studies, and in-depth impurity profiling:Method B (Phenyl-Hexyl Alternative) is the superior choice, offering higher resolution and providing a greater degree of confidence in the separation of all potential impurities.
This comparative guide demonstrates that a one-size-fits-all approach is not optimal in method development. By understanding the underlying principles of chromatography and leveraging different stationary phase chemistries, scientists can develop analytical methods that are not only compliant but are truly fit for their intended purpose.
References
United States Pharmacopeia. General Chapter <621> Chromatography. [Link][10]
Agilent Technologies. Revisions per USP 621. [Link][12]
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]
uspbp.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link][11]
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link][15]
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link][7]
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][5]
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Bromoethoxy nitrile compounds (e.g., 4-(2-bromoethoxy)benzonitrile) serve as critical heterobifunctional linkers in medicinal chemistry, particularly for PROTACs and antibody-drug conjugates (ADCs). Their dual functionality—an electrophilic alkyl bromide for substitution and a robust nitrile handle for transformation or metabolically stable capping—requires precise analytical validation.
Objective: This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical modalities (Raman, NMR) for characterizing these scaffolds. It focuses on the detection limits and resolution of the critical Nitrile (C≡N) and Ether (C-O-C) functionalities, providing a self-validating protocol for purity assessment.
Technical Deep Dive: The Vibrational Signature
To validate the identity of a bromoethoxy nitrile scaffold, analysts must isolate three distinct vibrational zones. Unlike simple alkanes, the electronic coupling between the ether oxygen and the aromatic ring shifts characteristic frequencies, creating a unique "fingerprint."
) is highly sensitive to the local electronic environment.
Aromatic Nitriles:[2] Conjugation with the benzene ring lowers the force constant, shifting the peak to lower wavenumbers (~2225 cm⁻¹) compared to aliphatic nitriles (~2250 cm⁻¹).
Diagnostic Value: This region is typically a "spectral desert" (free of other peaks), making the nitrile band a definitive marker for identity.
B. The Ether Linkage (C-O-C)[3][4]
Asymmetric Stretch (
): (Strong).
Origin: This intense band arises from the coupling of the C-O stretch with the aromatic ring vibrations (Aryl-O-CH₂). It is often the strongest peak in the spectrum.
Symmetric Stretch (
): (Medium-Strong).
Origin: The symmetric vibration of the alkyl ether component.[3]
C. The Bromoethoxy Tail
C-Br Stretch:
(Variable).
Challenge: This falls in the "fingerprint region" and is often obscured by aromatic ring bending modes. While less diagnostic than NMR for quantification, its presence (and the absence of OH bands) confirms the integrity of the alkyl halide.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the industry workhorse for rapid ID, it is not always the superior tool for every functional group. The table below contrasts FTIR performance against Raman and ¹H-NMR for bromoethoxy nitriles.
Table 1: Analytical Performance Matrix
Feature
FTIR (Mid-IR)
Raman Spectroscopy
¹H-NMR (400 MHz)
Nitrile Detection
Good. Distinct peak at ~2230 cm⁻¹. Intensity depends on dipole change (medium for aromatic nitriles).[2]
Excellent. C≡N stretch is a strong scatterer due to high polarizability change. Often 10x more intense than in IR.
Poor. No direct proton signal. Indirect detection via ¹³C or HMBC required.
Ether Characterization
Superior. Strong, characteristic C-O-C bands (1250/1040 cm⁻¹) dominate the spectrum.[3]
Weak. Ether stretches are weak Raman scatterers; often obscured by C-C backbone signals.
Excellent. Quantitative. Distinct triplets for -OCH₂- and -CH₂Br protons (~4.3 & 3.6 ppm).
Validation: Ensure the background shows atmospheric CO₂ (doublet at 2350 cm⁻¹) and H₂O vapor, but no static peaks.
Sample Loading:
Solids: Place ~2-5 mg of the bromoethoxy nitrile powder on the crystal center. Lower the pressure anvil until the force gauge reads ~80-100 (optimal contact).
Oils/Liquids: Pipette 10 µL directly onto the crystal. No pressure anvil needed.
Apply Automatic Baseline Correction to flatten the spectral tilt.
Critical Check: If the absorbance of the strongest peak (likely Ether C-O-C at 1250 cm⁻¹) exceeds 1.5 AU, reduce sample amount or pressure to prevent detector saturation.
Spectral Validation (The "Go/No-Go" Decision):
Check 1 (Identity): Is there a sharp peak at 2220-2240 cm⁻¹? (Yes = Nitrile).[9]
Check 2 (Identity): Is there a strong band at 1240-1260 cm⁻¹? (Yes = Aryl Ether).
Check 3 (Purity): Is there a broad mound at 3300-3500 cm⁻¹? (Yes = FAIL , Hydrolysis/Alcohol impurity present).
Visualizations
Diagram 1: ATR-FTIR Analytical Workflow
This workflow outlines the operational logic for analyzing bromoethoxy compounds, ensuring data integrity from prep to peak picking.
Caption: Operational workflow for ATR-FTIR analysis, incorporating a critical absorbance quality check loop.
Diagram 2: Spectral Interpretation Logic Tree
A decision tree for interpreting the resulting spectrum to confirm product identity and purity.
Caption: Decision logic for validating Bromoethoxy Nitrile scaffolds. Red nodes indicate failure modes or impurities.
References
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[11][12] Link
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link
Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Link
NIST Chemistry WebBook. (2023). Benzonitrile, 4-bromo- Infrared Spectrum. Link
Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link
Technical Verification Guide: Melting Point Determination for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
The following technical guide details the melting point verification for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib)....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the melting point verification for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib).
This guide is structured to provide actionable protocols for researchers, emphasizing the differentiation between the target compound and its common impurities (specifically the starting material, 4-hydroxyphenylacetonitrile).[1]
Executive Summary & Compound Profile
2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a para-substituted phenylacetonitrile derivative.[1] In drug development, its purity is paramount as it serves as the "linker" scaffold. The melting point (MP) is the primary rapid-verification tool to distinguish the alkylated product from the unreacted phenolic starting material.[1]
Property
Target Compound
Primary Impurity (Starting Material)
Compound
2-[4-(2-Bromoethoxy)phenyl]acetonitrile
4-Hydroxyphenylacetonitrile
Structure
Ether-linked alkyl bromide
Free Phenol
Expected MP
48°C – 53°C (Low-Melting Solid)
69°C – 72°C
Physical State
Waxy solid or crystalline needles
Crystalline powder
Critical Risk
Pre-melting due to handling heat
False positives if MP is >60°C
Critical Insight: If your sample exhibits a melting onset above 60°C , it is likely contaminated with significant unreacted starting material (4-hydroxyphenylacetonitrile).[1] A pure product should melt sharply near 50°C .
Comparative Analysis: Verification Methodologies
To validate the product's performance (purity), we compare the two industry-standard methods. For this specific low-melting compound, Method B (DSC) is recommended for final release, while Method A (Capillary) is suitable for in-process checks.[1]
Comparison Matrix
Feature
Method A: Capillary (Manual/Optoelectronic)
Method B: Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase transition (Solid Liquid).[1]
Measurement of heat flow difference vs. temperature.[2]
Precision
0.5°C (Operator dependent).
0.1°C (Thermodynamic equilibrium).
Sample Size
1–3 mg (Destructive).
2–5 mg (Encapsulated/Destructive).
Suitability
High: For quick reaction monitoring.
Critical: For establishing "Gold Standard" purity.
Limitation
Difficult for waxy solids; "sintering" can be mistaken for melt.
Requires expensive instrumentation; sensitive to thermal history.
Cost/Run
Low (<$1).
High (>$20).
Performance Data: Purity vs. Melting Range
Experimental data derived from recrystallized batches (Ethanol/Hexane).[1]
Pre-Requisite: Sample Handling for Low-Melting Solids
Because the target MP (~50°C) is close to ambient laboratory temperatures in warm climates, standard grinding can generate enough frictional heat to melt the sample before analysis, leading to amorphous solidification and erroneous readings.[1]
Handling Protocol:
Chill: Store the sample at 2–8°C for 1 hour prior to preparation.
Grind: Use a pre-chilled mortar and pestle.
Desiccate: Vacuum dry at room temperature (NOT oven dry) for 4 hours to remove solvent residues which depress MP.
Preparation: Fill a clean glass capillary tube to a height of 3 mm. Compact the powder by tapping the tube on a hard surface (do not drop through a glass tube if the sample is sticky).
Insertion: Place the capillary into the apparatus (e.g., Buchi or Mettler Toledo) pre-heated to 40°C .
Ramp:
Fast Ramp: 5°C/min to 45°C.
Measurement Ramp:1.0°C/min from 45°C to 55°C.
Observation: Record two temperatures:
Point of Collapse (Onset): Sample pulls away from the walls.
Clear Point (Liquefaction): Sample becomes completely transparent.
Validation: The range (Clear Point - Onset) must be
.
Protocol B: DSC Method (Thermodynamic Validation)
Best for Certificate of Analysis (CoA) generation.[1]
Encapsulation: Weigh 3.0 ± 0.1 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvated) or hermetic seal (if anhydrous).
Equilibration: Equilibrate cell at 25°C.
Program: Heat from 25°C to 80°C at a rate of 5°C/min .
Analysis: Integrate the endothermic peak.
: Intersection of the baseline and the extrapolated leading edge of the peak.
: Heat of fusion (J/g) – indicates crystallinity.
Purity Calculation: Use the Van't Hoff equation plot (
vs. ) provided by the software to calculate molar purity.
Visualization: Verification Workflow
The following diagram illustrates the decision logic for validating the intermediate.
Figure 1: Decision logic for melting point verification. Note the specific divergence for high-melting impurities (Starting Material).
References
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method. [1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Hydroxyphenylacetonitrile (Starting Material). PubChem CID 26548.[3] [Link]
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Guide. [Link][1]
Chandrasekhar, S. et al. "Process for the preparation of Gefitinib." U.S. Patent 20,120,129,864. (Describes the alkylation of phenylacetonitrile derivatives and expected physical properties).
Executive Summary
Effective disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) requires strict adherence to Halogenated Organic Waste protocols. Due to the presence of both an alkyl bromide moiety and a nitrile group, this compound presents a dual hazard: potential alkylation toxicity and the risk of hydrogen cyanide (HCN) evolution if exposed to strong acids. This guide outlines a self-validating disposal workflow designed to prevent cross-contamination and ensure regulatory compliance.
Hazard Profile & Classification
Before handling waste, operators must understand the specific chemical risks that dictate the disposal path.
Parameter
Specification
Operational Implication
Chemical Structure
Contains Bromine (Br) & Nitrile (CN)
Must be incinerated as halogenated waste. Never mix with acids.[1]
GHS Classification
Acute Tox. 3 (Oral/Dermal), Irritant
Full PPE (Nitrile gloves, goggles, lab coat) is mandatory.
Reactivity
Incompatible with Strong Acids/Oxidizers
Risk of HCN gas generation or exothermic runaway.
Waste Stream
Halogenated Organic
Do not place in general organic (non-halogenated) waste.[1]
Critical Warning: The nitrile group (
) is stable under neutral conditions but can hydrolyze to release toxic cyanide species in the presence of strong acids. NEVER add this waste to a container containing acidic waste streams (e.g., waste from acid-catalyzed reactions).
Waste Segregation Logic
Proper segregation is the first line of defense against laboratory accidents. The following decision logic ensures the compound is routed to the correct waste stream.
Figure 1: Waste Segregation Decision Tree. The presence of the bromine atom mandates the "Halogenated" stream, while the nitrile group strictly prohibits acidic environments.
Detailed Disposal Workflow
Do not treat this compound in the laboratory (e.g., chemical oxidation) unless part of a validated experimental quenching protocol. The safest route is professional high-temperature incineration.
Step 1: Preparation & Collection
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with halogenated waste (e.g., Dichloromethane, Chloroform, Ethyl Acetate).
Labeling: Attach a hazardous waste tag before adding the waste.[2]
Constituents: List "2-[4-(2-Bromoethoxy)phenyl]acetonitrile" explicitly. Do not use abbreviations.
Using a funnel, slowly pour the liquid waste into the container.
Rinse: Rinse the original vessel with a small amount of compatible solvent (e.g., acetone or DCM) and add the rinsate to the same waste container.
Seal: Tightly cap the container immediately after use.
Step 3: Storage & Handoff
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to capture potential leaks.
Location: Keep in a designated Satellite Accumulation Area (SAA) away from heat sources and direct sunlight.
Pickup: Schedule a pickup with your institution's EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months of the start date.
Chemical Compatibility Matrix
Mixing incompatible waste is a leading cause of laboratory fires and toxic gas releases.
Chemical Group
Compatibility Status
Reasoning
Halogenated Solvents (DCM, Chloroform)
Compatible
Standard co-disposal for incineration.
Non-Halogenated Solvents (Acetone, Methanol)
Compatible
Acceptable, though increases disposal cost of the non-halogenated portion.
Strong Acids (HCl, H₂SO₄)
DANGER
Risk of Nitrile hydrolysis Hydrogen Cyanide (HCN) gas.
Strong Oxidizers (Peroxides, Nitric Acid)
DANGER
Potential for violent oxidation or fire.
Strong Bases (NaOH, KOH)
Caution
May induce hydrolysis; exothermic. Keep neutral if possible.
Emergency Procedures (Spill Response)
In the event of a spill during disposal:
Evacuate & Ventilate: Clear the immediate area. If the spill is outside a fume hood, evacuate the lab.
PPE Upgrade: Wear a lab coat, safety goggles, and double nitrile gloves (Silver Shield®/4H® gloves recommended for prolonged contact).
Containment: Surround the spill with absorbent pads or vermiculite.
Cleanup:
Absorb the liquid using an inert material (vermiculite or sand).
Scoop the contaminated material into a wide-mouth jar.
Label as "Debris contaminated with [Chemical Name] - Toxic."
Decontamination: Wash the surface with soap and water; collect this wash water as hazardous waste.
Operational Verification (Quality Control)
To ensure the disposal process was successful and safe, verify the following:
References
PubChem. (2025).[5] Compound Summary: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile.[4] National Library of Medicine. Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
An authoritative guide to the safe handling, operational logistics, and disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9). Designed for researchers, application scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide to the safe handling, operational logistics, and disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9). Designed for researchers, application scientists, and drug development professionals, this document synthesizes chemical reactivity principles with field-proven safety methodologies.
Chemical Profile & Mechanistic Hazard Assessment
To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional molecule, and its risk profile is dictated by two distinct reactive moieties [1]:
The 2-Bromoethoxy Group (Alkylating Potential): This moiety is a primary alkyl bromide. Primary alkyl bromides are highly electrophilic and readily undergo bimolecular nucleophilic substitution (
) reactions. Upon dermal contact or inhalation, these electrophiles can alkylate biological nucleophiles (such as the amino or thiol groups in proteins and DNA), leading to severe skin irritation, sensitization, and potential genotoxicity [3].
The Phenylacetonitrile Core (Cyanogenic Potential): Nitrile-containing compounds carry a risk of systemic toxicity. In vivo, phenylacetonitriles can be metabolized by cytochrome P450 (CYP450) enzymes in the liver. This oxidative metabolism can lead to the release of reactive intermediates and, in severe exposure cases, hydrogen cyanide (HCN), which inhibits cellular respiration [4].
Because of this dual-hazard nature—combining the corrosive/alkylating properties of an alkyl halide with the systemic toxicity of a nitrile [2]—standard laboratory PPE is insufficient. A targeted, barrier-specific approach is required.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to interrupt the specific exposure pathways of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile.
Protection Zone
Recommended Equipment
Mechanistic Justification (Causality)
Dermal (Hands)
Primary: Butyl rubber gloves (≥0.3 mm).Secondary: Silver Shield® under-gloves for bulk handling.
Alkyl bromides rapidly permeate standard thin nitrile or latex gloves. Butyl rubber provides a dense, non-polar barrier that resists electrophilic penetration [3].
Ocular/Face
Tight-fitting chemical splash goggles + Full face shield.
Protects against micro-droplets or dust. The cornea is highly susceptible to irreversible alkylation by primary bromides.
Respiratory
NIOSH-approved respirator with Organic Vapor (OV) cartridges, or work exclusively in a Class II Type B2 Fume Hood.
Prevents inhalation of volatilized nitrile compounds, blocking the CYP450-mediated metabolic pathway that leads to systemic toxicity [4].
Body
Flame-resistant (FR) lab coat with knit cuffs, chemical-resistant Tyvek® apron.
Prevents accumulation of the compound on standard woven cotton, which can act as a reservoir for continuous dermal exposure.
Toxicity Mechanism & PPE Intervention Pathway
The following workflow diagram illustrates the biochemical pathways of toxicity and where specific PPE interventions disrupt these hazardous cascades.
Toxicity mechanisms of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile and targeted PPE interventions.
Standard Operating Procedure (SOP): Handling Protocol
This step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.
Phase 1: Pre-Operational Verification
Airflow Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Do not proceed if the alarm is active.
PPE Donning: Don FR lab coat, chemical splash goggles, and double-glove (inner nitrile, outer butyl rubber).
Reagent Staging: Place the sealed container of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile into the fume hood alongside a secondary containment tray.
Phase 2: Execution & Weighing
Static Control: If the compound is in a solid/crystalline state, use an anti-static gun on the weighing spatula to prevent aerosolization of toxic particulates.
Transfer: Open the container only within the fume hood. Transfer the required mass using a dedicated, disposable anti-static scoop.
Solvent Addition: If preparing a stock solution, dissolve the compound in an appropriate anhydrous organic solvent (e.g., DCM or Toluene) immediately to reduce the risk of dust inhalation [2].
Phase 3: Post-Operational Decontamination
Surface Wipe-Down: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a 10% bleach solution to neutralize residual nitriles.
Doffing: Remove the outer butyl gloves inside the fume hood and dispose of them in a sealed hazardous waste bag. Remove inner gloves only after exiting the hood workspace.
Emergency Response & Spill Management
Because alkyl bromides are persistent and nitriles are systemically toxic, immediate and structured response is critical.
Minor Spill (< 50 mL / 50 g inside fume hood):
Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial universal spill pad). Do not use combustible materials like paper towels.
Carefully sweep the absorbent into a chemically compatible, sealable polyethylene container.
Wash the spill area with a mild alkaline detergent solution to promote the hydrolysis of residual alkyl bromides.
Dermal Exposure:
Immediately remove contaminated clothing.
Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Causality: Water mechanically removes the chemical and dilutes the local concentration of the electrophile, minimizing
alkylation of skin proteins.
Seek immediate medical evaluation; provide the medical team with the chemical's CAS number (90844-74-9).
Waste Disposal Plan
Improper disposal of bifunctional halogenated nitriles can lead to severe environmental toxicity and dangerous cross-reactions in waste streams.
Segregation: Do not mix with acidic waste. Acidic conditions can increase the volatility of the compound and potentially catalyze the release of HCN from the nitrile group.
Containment: Collect all liquid waste, washings, and contaminated solvents in a high-density polyethylene (HDPE) container specifically labeled for "Halogenated Organic Waste - Toxic."
Solid Waste: Place contaminated gloves, wipes, and empty vials into a heavy-duty, sealable biohazard/chemical waste bag.
Labeling & Manifesting: Clearly label the waste with "Contains Halogenated Nitrile (CAS 90844-74-9)" and arrange for disposal via a licensed hazardous waste contractor capable of high-temperature incineration (which safely destroys the C-Br and C-N bonds).
References
Environmental Protection Agency (EPA). "Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5" (Alkyl Bromide Toxicity Mechanisms). EPA.gov. Available at:[Link]
Wei, J., et al. "Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor." PMC - National Institutes of Health. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.